![molecular formula C17H17NO2 B1649683 N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide CAS No. 103188-44-9](/img/structure/B1649683.png)
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Overview
Description
“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a chemical compound with the CAS Number: 103188-44-9 . It is also known as (2E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide . It has a molecular weight of 267.33 . This compound is a subclass of phenethylamine alkaloid and cinnamoylamide alkaloid .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is represented by the chemical formula C₁₇H₁₇NO₂ . The canonical SMILES representation is O=C(C=Cc1ccccc1)NCCc1ccc(O)cc1 .Physical And Chemical Properties Analysis
“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a powder with a melting point of 188-189°C . The compound is stored at room temperature .Scientific Research Applications
Photo-Protective Agent
This compound is known for its photo-protective properties . It can protect the skin from harmful ultraviolet rays, which can cause skin damage and lead to conditions like skin cancer.
Antioxidant
“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiatherogenic Agent
This compound has antiatherogenic activities . Atherosclerosis is a disease in which plaque builds up inside your arteries. Over time, the plaque hardens and narrows your arteries which limits the flow of oxygen-rich blood to your organs and other parts of your body.
Anti-Plasmodial Agent
It has been found to have antiplasmodial activities . Plasmodium is a genus of unicellular eukaryotes that are obligate parasites of vertebrates and insects. The life cycles of Plasmodium species involve development in a blood-feeding insect host which then injects parasites into a vertebrate host during a blood meal.
Inhibitor of Maltase and Sucrase
The compound has been found to inhibit the enzymes maltase and sucrase . These enzymes are involved in the breakdown of complex sugars into simpler sugars. By inhibiting these enzymes, the compound could potentially be used in the management of certain metabolic disorders.
Natural Product Research
“N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide” is a natural product isolated from Croton Pullei . Natural products are often used in drug discovery and biological research.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that this compound is a subclass of phenethylamine alkaloid , which typically interacts with various receptors in the nervous system
Mode of Action
As a phenethylamine alkaloid , it may interact with its targets by binding to the active sites of the receptors, leading to changes in the receptor’s activity
Biochemical Pathways
Phenethylamine alkaloids are known to affect various biochemical pathways, particularly those involved in neurotransmission The downstream effects of these pathways can include changes in mood, cognition, and behavior
Result of Action
As a phenethylamine alkaloid , it may have effects on the nervous system, potentially influencing mood, cognition, and behavior. The exact effects would depend on the specific targets and pathways affected by the compound.
properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYCHSKGXJDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342001 | |
Record name | N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
CAS RN |
103188-44-9 | |
Record name | N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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